N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide
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Overview
Description
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 3-(trifluoromethyl)aniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with target molecules. This interaction can modulate various biochemical pathways, leading to desired effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 3-(Trifluoromethyl)aniline
- Hexafluoroisopropanol
Uniqueness
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide stands out due to its unique combination of fluorinated groups and aromatic structure. This combination imparts high stability, reactivity, and versatility, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C17H11F9N2O |
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Molecular Weight |
430.27 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[3-(trifluoromethyl)anilino]propan-2-yl]benzamide |
InChI |
InChI=1S/C17H11F9N2O/c18-14(19,20)11-7-4-8-12(9-11)27-15(16(21,22)23,17(24,25)26)28-13(29)10-5-2-1-3-6-10/h1-9,27H,(H,28,29) |
InChI Key |
RQOGRVXZVYCKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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